

# Application Note: Interpreting the Mass Spectrum of 1-Methoxy-2-methylbutane

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## Compound of Interest

Compound Name: 1-Methoxy-2-methylbutane

Cat. No.: B13966308

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## Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of **1-methoxy-2-methylbutane** (C<sub>6</sub>H<sub>14</sub>O, M.W. 102.17 g/mol ). Aimed at researchers and analytical chemists, this document outlines the principal fragmentation pathways, identifies key fragment ions, and explains the mechanistic basis for their formation. A validated, step-by-step protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented, ensuring reliable and reproducible data acquisition for structural confirmation and purity assessment.

## Introduction

**1-Methoxy-2-methylbutane** is an aliphatic ether used in various chemical applications, including as a solvent or a potential fuel additive. Accurate structural identification is critical for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for the analysis of volatile organic compounds (VOCs) like ethers.[1][2] The technique provides both the molecular weight and detailed structural information through the analysis of fragmentation patterns.[3][4]

This guide focuses on interpreting spectra obtained via electron ionization (EI), a hard ionization technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.[5] Understanding the principles of ether fragmentation is essential for distinguishing between structural isomers and confirming the identity of the analyte.

## Molecular Structure & Predicted Fragmentation

The structure of **1-methoxy-2-methylbutane** features a methoxy group ( $-\text{OCH}_3$ ) attached to a branched five-carbon chain. In EI-MS, ionization typically occurs by removing a non-bonding electron from the oxygen atom, creating an energetically unstable molecular ion ( $\text{M}^{+\bullet}$ ) that subsequently fragments.[5] The primary fragmentation mechanisms for ethers include:

- $\alpha$ -Cleavage: The most characteristic fragmentation pathway for ethers. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom. The positive charge is stabilized by the resulting oxonium ion.[6]
- C-O Bond Cleavage: Direct cleavage of the carbon-oxygen bond can lead to the formation of an alkoxy radical and an alkyl cation, or vice-versa.
- Loss of Alkene Fragments: Larger fragment ions can undergo secondary fragmentation, often involving the elimination of a neutral alkene molecule.

## Analysis of the 1-Methoxy-2-methylbutane Mass Spectrum

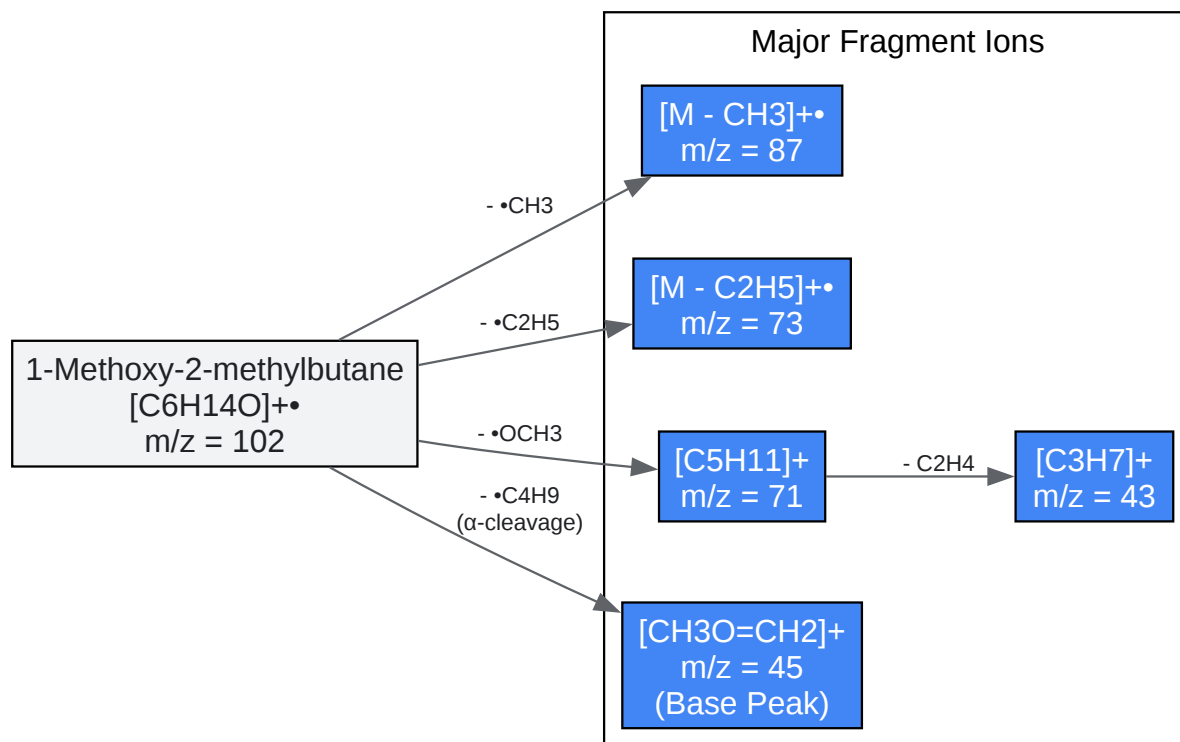
The EI mass spectrum of **1-methoxy-2-methylbutane** is characterized by several key ions. The data presented here is consistent with the reference spectrum available in the NIST Mass Spectrometry Data Center.[7][8][9]

### Molecular Ion ( $\text{M}^{+\bullet}$ )

The molecular ion peak is expected at a mass-to-charge ratio ( $m/z$ ) of 102, corresponding to the molecular weight of the compound ( $\text{C}_6\text{H}_{14}\text{O}$ ).[8] For many aliphatic ethers, the  $\text{M}^{+\bullet}$  peak is often of low abundance or entirely absent due to the rapid fragmentation of the unstable molecular ion.[6]

## Key Fragmentation Pathways and Ions

The fragmentation of the **1-methoxy-2-methylbutane** molecular ion ( $m/z$  102) produces a series of diagnostic fragment ions. The most significant pathways are visualized in the diagram below.



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Caption: Primary fragmentation pathways of **1-methoxy-2-methylbutane** in EI-MS.

Table 1: Summary of Major Fragment Ions in the Mass Spectrum of **1-Methoxy-2-methylbutane**

m/z	Proposed Ion Structure	Neutral Loss	Fragmentation Mechanism	Significance
102	$[\text{CH}_3\text{OCH}_2(\text{CH}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_3)]^+\bullet$	-	Molecular Ion ( $\text{M}^+\bullet$ )	Confirms molecular weight. Often weak.
87	$[\text{M} - \text{CH}_3]^+$	$\bullet\text{CH}_3$ (15 u)	Loss of a methyl radical from C2.	Indicates a branched methyl group.
73	$[\text{M} - \text{C}_2\text{H}_5]^+$	$\bullet\text{C}_2\text{H}_5$ (29 u)	Loss of an ethyl radical from C2.	Confirms the ethyl branch structure.
71	$[\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3]^+$	$\bullet\text{OCH}_3$ (31 u)	Cleavage of the C-O bond.	Loss of the methoxy group.
57	$[\text{C}_4\text{H}_9]^+$	$\text{C}_2\text{H}_5\text{O}$ (45 u)	Fragmentation of the alkyl chain.	Common sec-butyl or isobutyl fragment.
45	$[\text{CH}_2=\text{O}^+\text{CH}_3]$	$\bullet\text{C}_4\text{H}_9$ (57 u)	$\alpha$ -Cleavage	Base Peak. Highly stable oxonium ion, characteristic of methyl ethers.
43	$[\text{C}_3\text{H}_7]^+$	$\text{C}_2\text{H}_4$ (28 u)	Secondary fragmentation of the m/z 71 ion.	Isopropyl cation, a stable secondary carbocation.

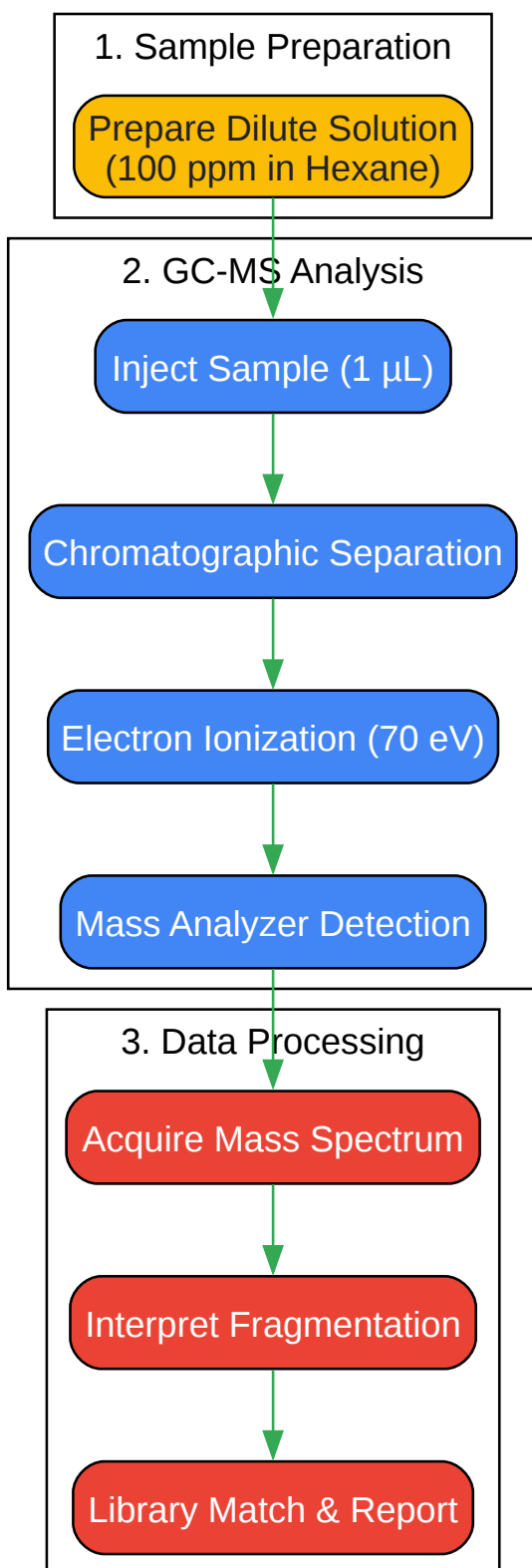
- The Base Peak at m/z = 45: The most intense peak in the spectrum (the base peak) is observed at m/z 45. This ion is formed via  $\alpha$ -cleavage, where the bond between C1 and C2 is broken. This is the most favorable fragmentation because it results in a resonance-stabilized oxonium ion,  $[\text{CH}_2=\text{O}^+\text{CH}_3]$ , and the loss of a stable secondary radical (sec-butyl

radical). The prominence of this peak is highly indicative of a methoxy group attached to a primary carbon.

- Fragment at  $m/z = 73$ : Loss of an ethyl radical ( $\bullet\text{CH}_2\text{CH}_3$ ) from the molecular ion results in the fragment at  $m/z 73$ . This cleavage of the C2-C3 bond is another example of fragmentation initiated by the radical on the oxygen atom.
- Fragments from Alkyl Chain: The peak at  $m/z 71$  corresponds to the  $\text{C}_5\text{H}_{11}^+$  cation, formed by the loss of the methoxy radical ( $\bullet\text{OCH}_3$ ). This alkyl ion can further fragment by losing a neutral ethene molecule to form the stable isopropyl cation at  $m/z 43$ .<sup>[10][11]</sup> The presence of a peak at  $m/z 57$  is also common, corresponding to a  $\text{C}_4\text{H}_9^+$  cation.

## Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of **1-methoxy-2-methylbutane**. As a volatile compound, it is ideally suited for GC-MS analysis.<sup>[12][13][14]</sup>



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Caption: General workflow for the GC-MS analysis of volatile compounds.

## Sample Preparation

- Prepare a stock solution of **1-methoxy-2-methylbutane**.
- Create a dilute working solution (e.g., 100 ppm) using a volatile, high-purity solvent such as hexane or methanol.

## Instrumentation and Parameters

The following are typical parameters. Analysts should optimize them for their specific instrumentation.

- Gas Chromatograph (GC):
  - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  - Oven Program:
    - Initial temperature: 40°C, hold for 2 minutes.
    - Ramp: Increase to 150°C at a rate of 10°C/min.
    - Hold at 150°C for 2 minutes.
- Mass Spectrometer (MS):
  - Ion Source: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

- Mass Range: Scan from  $m/z$  35 to 200.

## Data Acquisition and Analysis

- Inject 1  $\mu\text{L}$  of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **1-methoxy-2-methylbutane**.
- Process the data using the instrument's software.
- Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
- Manually verify the fragmentation pattern against the principles outlined in Section 3.

## Conclusion

The mass spectrum of **1-methoxy-2-methylbutane** is readily interpretable and provides definitive structural confirmation. The fragmentation is dominated by a highly diagnostic  $\alpha$ -cleavage, yielding a base peak at  $m/z$  45, which is characteristic of a methyl ether. Additional fragments at  $m/z$  87, 73, 71, and 43 corroborate the branched pentyl structure. By employing the standardized GC-MS protocol provided, researchers can reliably obtain high-quality mass spectra for the unambiguous identification of **1-methoxy-2-methylbutane** in various sample matrices.

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